4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a sulfamoyl benzamide derivative featuring a bis(2-cyanoethyl) group on the sulfamoyl moiety and a 3,4-dimethoxyphenyl-substituted thiazol ring. Key structural elements include:
- 3,4-Dimethoxyphenyl-thiazol: Aryl substitution with methoxy groups likely influences lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S2/c1-33-21-10-7-18(15-22(21)34-2)20-16-35-24(27-20)28-23(30)17-5-8-19(9-6-17)36(31,32)29(13-3-11-25)14-4-12-26/h5-10,15-16H,3-4,13-14H2,1-2H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHEPSQZZXUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Cyclization Reactions: These reactions involve the formation of a ring structure from linear molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a valuable compound for research in various fields.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfamoyl Benzamide Derivatives with Modified Substituents
(a) Bis(2-methoxyethyl)sulfamoyl analogs
- Example: 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (). Key Differences: Methoxyethyl groups replace cyanoethyls; 4-nitrophenyl replaces 3,4-dimethoxyphenyl. Activity: Demonstrated 119.09% efficacy in plant growth modulation (p < 0.05), suggesting nitro groups enhance bioactivity in certain contexts .
(b) Benzyl/Methyl or Cyclohexyl/Ethyl Sulfamoyl Variants
- Examples : LMM5 and LMM11 ().
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences : Oxadiazol rings replace thiazol; bulky substituents (benzyl, cyclohexyl) alter steric hindrance.
- Activity : Tested for antifungal properties (vs. fluconazole), though direct data on the target compound is unavailable. The oxadiazol core may enhance metabolic stability .
Thiazol Ring Modifications
(a) Aryl Substitutions on Thiazol
- Example: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (). Activity: Higher efficacy (129.23%, p < 0.05) than bis(2-methoxyethyl) analogs, indicating methylphenyl groups optimize receptor binding .
- Example: 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (). Key Difference: Benzofuran substituent introduces planar aromaticity vs. dimethoxyphenyl’s electron-donating groups. Impact: May enhance interactions with hydrophobic enzyme pockets .
(b) Halogenated and Chlorinated Derivatives
Physicochemical and Spectral Comparisons
*Estimated based on analogs in .
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS number: 392236-31-6) is a synthetic organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C24H23N5O5S2
- Molecular Weight : 505.59 g/mol
- IUPAC Name : 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Structural Features
The compound comprises a benzamide core substituted with a bis(cyanoethyl)sulfamoyl group and a thiazole moiety. The presence of dimethoxyphenyl enhances its lipophilicity and potential biological interactions.
Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives featuring sulfamoyl groups have shown efficacy against various cancer cell lines by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 1.30 | Apoptosis |
| Compound B | MCF-7 | 5.00 | G2/M Phase Arrest |
| Compound C | A549 | 3.50 | Inhibition of HDAC |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar sulfamoyl-containing compounds have been documented to inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro.
Case Study: Inhibition of Cytokine Production
In a study evaluating the anti-inflammatory effects of sulfamoyl derivatives, it was observed that these compounds significantly reduced TNF-α and IL-6 levels in LPS-stimulated macrophages, indicating a robust anti-inflammatory effect.
The proposed mechanisms of action for 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide include:
- HDAC Inhibition : Similar compounds have demonstrated selective inhibition of histone deacetylases (HDACs), leading to altered gene expression associated with cell proliferation and apoptosis.
- Receptor Modulation : The thiazole moiety may interact with various receptors involved in cellular signaling pathways related to cancer progression.
Recent Studies
Recent investigations into the biological activities of sulfamoyl derivatives highlight their potential as therapeutic agents:
- Antitumor Efficacy : A study published in PubMed reported that related benzamide derivatives exhibited significant cytotoxicity against multiple cancer cell lines through HDAC inhibition .
- Anti-inflammatory Properties : Another research highlighted the ability of sulfamoyl compounds to mitigate inflammation by downregulating cytokine production in macrophages .
Future Directions
Continued exploration into the structure-activity relationships (SAR) of this compound could lead to the development of more potent derivatives with improved selectivity and reduced side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
